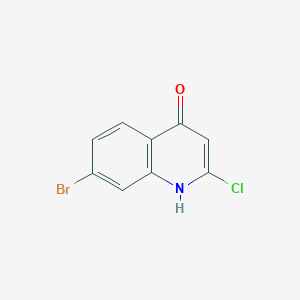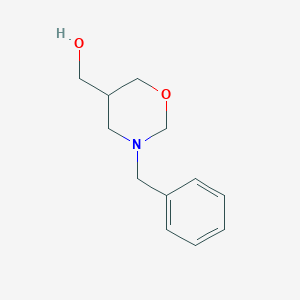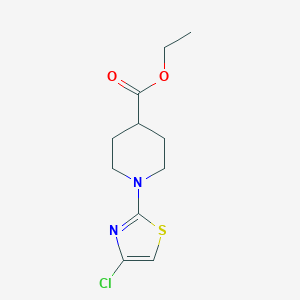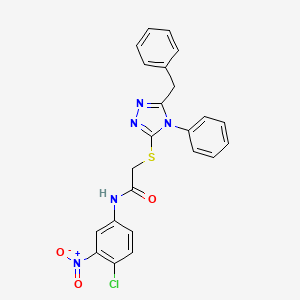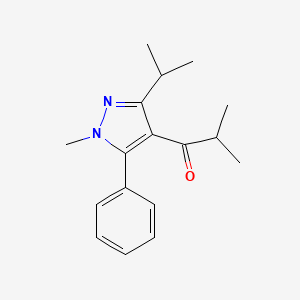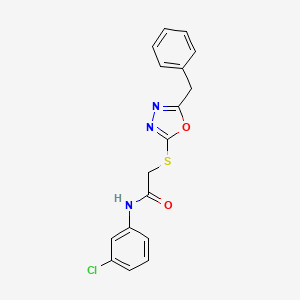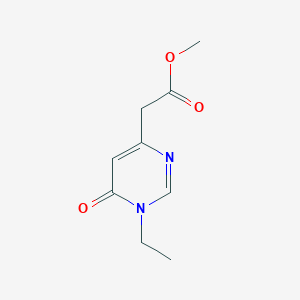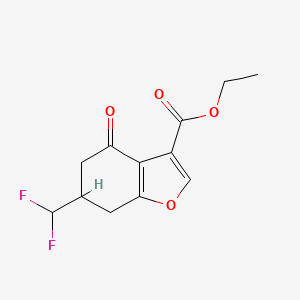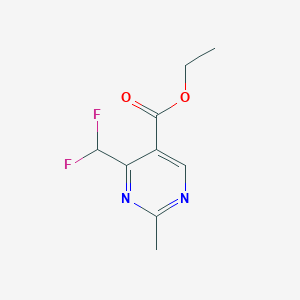
3-(Ethylthio)-5-methylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylthio)-5-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an ethylthio group at the third position and a methyl group at the fifth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-5-methylpicolinic acid typically involves the introduction of the ethylthio and methyl groups onto the picolinic acid framework. One common method involves the reaction of 3-chloro-5-methylpicolinic acid with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-5-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, yielding 5-methylpicolinic acid.
Substitution: The methyl and ethylthio groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Methylpicolinic acid.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
3-(Ethylthio)-5-methylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-5-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The ethylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The picolinic acid moiety can chelate metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-5-methylpicolinic acid: Similar structure but with a methylthio group instead of an ethylthio group.
5-Methylpicolinic acid: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
3-(Ethylthio)picolinic acid: Similar structure but without the methyl group at the fifth position.
Uniqueness
3-(Ethylthio)-5-methylpicolinic acid is unique due to the presence of both the ethylthio and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
3-ethylsulfanyl-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2S/c1-3-13-7-4-6(2)5-10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
XYLZHFPJIOEABO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=CC(=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


